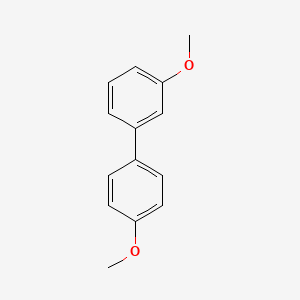
3,4'-二甲氧基联苯
描述
3,4’-Dimethoxybiphenyl is a chemical compound with the molecular formula C14H14O2 . It is used as an intermediate in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of 3,4’-Dimethoxybiphenyl consists of two benzene rings connected by a single bond, with each ring having a methoxy (OCH3) group attached . The molecular weight is 214.260 Da .Chemical Reactions Analysis
3,3’-Dimethoxybiphenyl is known to undergo bromination mainly in the 6,6’-positions. With benzoyl chloride and stannic chloride, it yields 3,6-dimethoxy-9-phenylfluoren-9-ol, which forms ethers with remarkable ease .Physical And Chemical Properties Analysis
3,4’-Dimethoxybiphenyl has a density of 1.1±0.1 g/cm3, a boiling point of 318.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 64.2±0.3 cm3 and a polar surface area of 18 Å2 .科学研究应用
1. 结构分析和氢键作用
X 射线衍射方法已被用来确定 3,3'-二甲氧基联苯的晶体结构,重点描述了联苯衍生物中的氢键作用。这种化合物在单斜晶系空间群中结晶,由于分子间的 C-H...O 氢键,表现出明显的晶体凝聚力 (Rajnikant, Dinesh, & Dalbir Singh, 2004)。
2. 光化学氧化偶联
研究表明,含有苯甲醚和某些金属配合物的乙酸溶液经辐照后,会形成二甲氧基联苯。人们认为,该反应始于芳烃到配合物激发态的电子转移 (G. B. Shul’pin, G. V. Nizova, & M. V. Serdobov, 1987)。
3. 新型联苯衍生物的合成
研究重点是合成新的联苯衍生物,如从红树林内生真菌 Phomopsis longicolla HL-2232 中分离出的 5,5'-二甲氧基联苯-2,2'-二醇。使用综合光谱方法对这些化合物进行表征 (Xiao-bao Li 等,2017)。
4. 聚合物材料开发
已经实现了使用稀土催化剂将二甲氧基芳烃与未共轭二烯进行 C-H 聚加成,从而创造出新型聚合物材料。这些材料由二甲氧基芳烃部分和非极性烃结构基序组成 (Xiaochao Shi, M. Nishiura, & Z. Hou, 2016)。
5. 衍生物的抗菌活性
一些研究集中于合成和评估 3,4-二甲氧基查耳酮的抗菌活性。这些化合物采用无溶剂方法合成,并通过各种光谱数据表征。还评估了它们的抗菌活性 (V. Mala 等,2013)。
6. ESR 光谱分析
已经研究了 4,4'-二甲氧基联苯的电子自旋共振 (ESR) 光谱,揭示了一种温度依赖性光谱,可以用构象异构体的快速相互转化来解释 (W. Forbes & P. D. Sullivan, 1968)。
7. 金属配合物的光学研究
已经进行了 3,4-二甲氧基苯甲醛腙金属配合物的合成和光学研究。这包括使用 FTIR、质谱和紫外可见吸收对这些化合物及其金属配合物进行表征 (Athraa H. Mekkey, Fatima H. Mal, & S. H. Kadhim, 2020)。
安全和危害
属性
IUPAC Name |
1-methoxy-3-(4-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGIATBXANRPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)
![1-[1-(Butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)
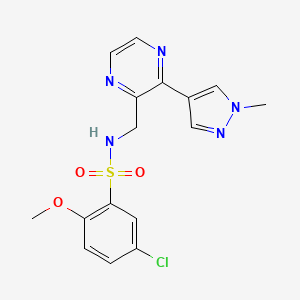
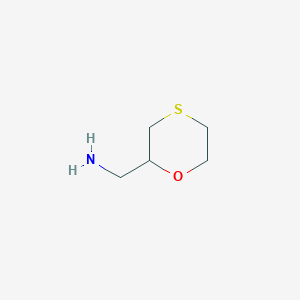
![N-butyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2794471.png)
![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)
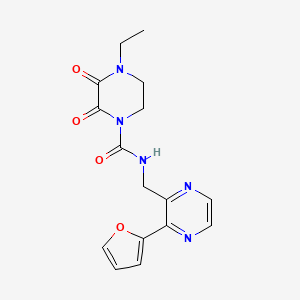
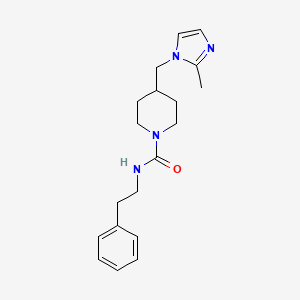
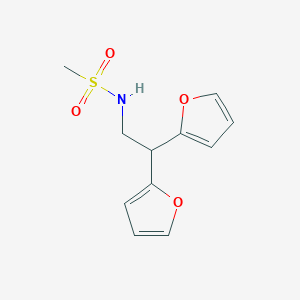
![1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide](/img/structure/B2794478.png)


